molecular formula C12H24O2 B1590374 Dodecanoic-2,2-D2 acid CAS No. 64118-39-4

Dodecanoic-2,2-D2 acid

Cat. No. B1590374
CAS RN: 64118-39-4
M. Wt: 202.33 g/mol
InChI Key: POULHZVOKOAJMA-ZWGOZCLVSA-N
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Description

Dodecanoic-2,2-D2 acid, also known as lauric acid, is a saturated fatty acid found naturally in coconut oil and palm kernel oil. It is a white, waxy solid that is insoluble in water, and has a melting point of 44°C. Lauric acid is a major component of the human diet and is found in many processed foods. It is known to have a variety of health benefits, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, lauric acid has been studied for its potential applications in the field of biochemistry and physiology.

Scientific Research Applications

1. Inclusion Complexes with Cyclodextrins

  • Summary of Application: Dodecanoic acid (also known as lauric acid) forms inclusion complexes with α-cyclodextrin, β-cyclodextrin, and 2-HP-β-cyclodextrin . These complexes are studied for their stability and formation constants .
  • Methods of Application: The conductometric method is used to study these complexes over a wide temperature range of 283.15–318.15K .
  • Results or Outcomes: The study allows for the determination of the theoretical limiting molar conductivity of the studied complexes, the values of the inclusion complex formation constants (Kf), and the values of thermodynamic functions (Δ G0, Δ H0, and Δ S0) describing the complexation process in the studied temperature range .

2. Ethoxylation of Dodecanoic Acid

  • Summary of Application: Dodecanoic acid is ethoxylated in the presence of various catalysts, resulting in a range of products with different polyaddition degrees .
  • Methods of Application: The oxyethylation is performed using a conventional alkaline catalyst, a homogeneous alkaline earth metal catalyst, and a heterogeneous rare earth metal catalyst .
  • Results or Outcomes: The catalysts significantly influence the obtained homologue distributions and the content of di-esters and polyethylene glycols as byproducts . The equivalent product series exhibit significant differences in physicochemical properties and surface activity .

3. Antimicrobial Activity

  • Summary of Application: Derivatives of dodecanoic acid are synthesized and evaluated for their antimicrobial activity against various microorganisms .
  • Methods of Application: The antimicrobial activity is evaluated in vitro against Gram-positive Staphylococcus aureus, Bacillus subtilis, Gram-negative Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger .
  • Results or Outcomes: The results of this application are not specified in the source .

4. Production of Dodecanedioic Acid

  • Summary of Application: Dodecanedioic acid (DDA) is produced from dodecanoic acid and is used as a precursor for producing the polyamide nylon-6,12 .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results of this application are not specified in the source .

5. Stable Isotope Labeled (SIL) Lipids

  • Summary of Application: Dodecanoic-2,2-D2 acid, also known as Lauric-2,2-d2 acid, α-Dideuterododecanoic acid, 2,2-Dideuteriododecanoic acid is a product in the category of Stable Isotope Labeled (SIL) Lipids .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results of this application are not specified in the source .

6. Biotransformation of Low Cost Plant-Oil Derivatives

  • Summary of Application: Dodecanedioic acid (DDA) is produced via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . DDA is highly useful to the chemical industry as a versatile precursor for producing the polyamide nylon-6,12 .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results of this application are not specified in the source .

properties

IUPAC Name

2,2-dideuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-ZWGOZCLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481362
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dideuteriododecanoic acid

CAS RN

64118-39-4
Record name Lauric-2,2-d2 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DJ Cebula, DJ McClements, MJW Povey… - Journal of the American …, 1992 - Springer
Neutron diffraction has been employed to investigate the structure of trilaurin in both liquid and crystalline states. The combination of long-wavelength (4.5 Å) neutrons and wide angular …
Number of citations: 70 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

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